molecular formula C15H13BrO3 B1269254 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 352455-48-2

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269254
CAS No.: 352455-48-2
M. Wt: 321.16 g/mol
InChI Key: JXNATVTYSLOUDG-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . It is a derivative of benzaldehyde, featuring a bromobenzyl group and a methoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzyl and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of both bromobenzyl and methoxy groups, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNATVTYSLOUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352768
Record name 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352455-48-2
Record name 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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